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Cat. No.: B15555037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-(+)-Trehalose-¹³C₁₂

in metabolomics research, offering detailed protocols and data presentation guidelines. This

stable isotope-labeled internal standard is a powerful tool for tracing the metabolic fate of

trehalose and quantifying its levels in various biological systems.

Introduction to D-(+)-Trehalose and its Significance
D-(+)-Trehalose is a non-reducing disaccharide composed of two glucose units linked by an

α,α-1,1-glycosidic bond. It is found in a wide variety of organisms, including bacteria, fungi,

plants, and invertebrates, where it serves as a crucial osmoprotectant and stress protectant

against conditions like desiccation, heat, and oxidative stress.[1] In recent years, trehalose

metabolism and its intermediate, trehalose-6-phosphate (T6P), have been recognized as

significant signaling molecules that regulate plant growth and development.[1][2][3] Given its

roles in cellular protection and metabolic regulation, understanding the dynamics of trehalose

metabolism is of great interest in fields ranging from agriculture to drug development.

D-(+)-Trehalose-¹³C₁₂ is a stable isotope-labeled version of trehalose, where all twelve carbon

atoms are replaced with the ¹³C isotope. This isotopic labeling allows for its differentiation from

endogenous, unlabeled trehalose by mass spectrometry, making it an invaluable tool for two

primary applications in metabolomics:
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Quantitative Analysis: As an internal standard for accurate quantification of endogenous

trehalose levels.

Metabolic Flux Analysis (MFA): As a tracer to follow the metabolic fate of trehalose and

elucidate the activity of related metabolic pathways.

Application: D-(+)-Trehalose-¹³C₁₂ as an Internal
Standard for Accurate Quantification
One of the primary applications of D-(+)-Trehalose-¹³C₁₂ is its use as an internal standard in

liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification

of endogenous trehalose.[4][5] The use of a stable isotope-labeled internal standard is

considered the gold standard for quantitative metabolomics as it corrects for variations in

sample preparation, injection volume, and matrix effects.[4]

Quantitative Data Summary
The following table summarizes typical parameters for the quantification of trehalose using D-

(+)-Trehalose-¹³C₁₂ as an internal standard with an LC-MS/MS system.

Parameter Value Reference

Internal Standard D-(+)-Trehalose-¹³C₁₂ [4][5]

Concentration of Internal

Standard
5 µM [5]

Limit of Detection (LOD) 22 nM [4]

Limit of Quantification (LOQ) 28 nM [4]

Dynamic Range 0.1 - 100 µM [5]

Mass Transition (Precursor >

Product)
377 > 209 m/z [4]

Endogenous Trehalose

Transition
360 > 163 m/z [4]
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Application: D-(+)-Trehalose-¹³C₁₂ for Metabolic Flux
Analysis
D-(+)-Trehalose-¹³C₁₂ can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) studies

to investigate the uptake and metabolism of trehalose in cellular systems. By introducing ¹³C-

labeled trehalose to cells or organisms, researchers can track the incorporation of the ¹³C label

into downstream metabolites, thereby elucidating the pathways involved in trehalose

breakdown and utilization.

Experimental Workflow for ¹³C-Trehalose Tracing
The general workflow for a ¹³C-trehalose tracing experiment is outlined below. This protocol is a

generalized adaptation based on established ¹³C-MFA methodologies.

Preparation Experiment Analysis

Cell Culture/
Organism Acclimation

Prepare Labeling Medium
(with D-(+)-Trehalose-13C12)

Isotope Labeling
(Time Course)

Introduce to cells Metabolic Quenching
(e.g., Cold Methanol)

Stop metabolism
Metabolite Extraction LC-MS/MS Analysis Data Processing

Peak Integration,
Isotopologue Distribution Metabolic Flux

Analysis
Calculate Fluxes
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Caption: General experimental workflow for a D-(+)-Trehalose-¹³C₁₂ tracing study.

Hypothetical Quantitative Data from a Tracing
Experiment
While specific quantitative flux data from D-(+)-Trehalose-¹³C₁₂ tracing studies is not readily

available in the surveyed literature, the following table illustrates the type of data that would be

generated. This example assumes that ¹³C₁₂-trehalose is taken up by cells and catabolized into

two molecules of ¹³C₆-glucose, which then enter central carbon metabolism.
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Metabolite Isotopologue
Fractional
Enrichment (%) -
Control

Fractional
Enrichment (%) -
Treated

Glucose-6-phosphate M+6 0.1 45.2

Fructose-6-phosphate M+6 0.1 42.8

3-Phosphoglycerate M+3 0.2 35.5

Pyruvate M+3 0.1 28.9

Lactate M+3 0.3 38.1

Citrate M+2 0.1 15.7

Citrate M+4 0.0 5.2

α-Ketoglutarate M+2 0.1 12.3

Note: This is illustrative data. Actual enrichment will depend on experimental conditions.

Detailed Experimental Protocols
Protocol 1: Quantification of Endogenous Trehalose
using D-(+)-Trehalose-¹³C₁₂ as an Internal Standard
Objective: To accurately quantify the concentration of trehalose in a biological sample.

Materials:

Biological sample (e.g., cell lysate, tissue homogenate)

D-(+)-Trehalose-¹³C₁₂ (Internal Standard)

Acetonitrile (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water
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Microcentrifuge tubes

Vortex mixer

Centrifuge

LC-MS/MS system with a suitable column (e.g., Waters high-performance carbohydrate

column)[4]

Procedure:

Sample Preparation:

Homogenize tissue or lyse cells using an appropriate method.

Perform a protein precipitation step by adding a cold solvent (e.g., 3 volumes of

acetonitrile) to the sample.

Vortex vigorously and incubate at -20°C for 30 minutes.

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.

Transfer the supernatant to a new tube.

Internal Standard Spiking:

Add a known concentration of D-(+)-Trehalose-¹³C₁₂ to the supernatant. A final

concentration of 5 µM is a good starting point.[5]

LC-MS/MS Analysis:

Mobile Phase: A typical mobile phase is a gradient of 2 mM ammonium acetate in water

and 2 mM ammonium acetate in acetonitrile.[5]

Injection Volume: 40 µL.[5]

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected

Reaction Monitoring (SRM).
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Monitor the transition for endogenous trehalose: m/z 360 → 163.[4]

Monitor the transition for D-(+)-Trehalose-¹³C₁₂: m/z 377 → 209.[4]

Data Analysis:

Integrate the peak areas for both endogenous trehalose and the internal standard.

Calculate the response ratio (endogenous trehalose peak area / internal standard peak

area).

Generate a calibration curve using known concentrations of unlabeled trehalose spiked

with the same amount of internal standard.

Determine the concentration of trehalose in the sample by interpolating its response ratio

on the calibration curve.

Protocol 2: Metabolic Tracing with D-(+)-Trehalose-¹³C₁₂
Objective: To trace the metabolic fate of trehalose in a cell culture system.

Materials:

Cultured cells of interest

Standard cell culture medium

Custom labeling medium: Glucose-free and trehalose-free base medium supplemented with

D-(+)-Trehalose-¹³C₁₂

Phosphate-buffered saline (PBS), ice-cold

80% Methanol, ice-cold (-80°C)

Cell scraper

Refrigerated centrifuge

Procedure:
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Cell Seeding and Acclimation:

Seed cells in a multi-well plate at a density that allows for logarithmic growth during the

experiment.

Allow cells to acclimate in their standard culture medium for 24 hours.

Isotope Labeling:

Prepare the labeling medium by supplementing the base medium with a desired

concentration of D-(+)-Trehalose-¹³C₁₂ (e.g., 10 mM).

Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-

warmed labeling medium.

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation

of ¹³C into downstream metabolites.

Metabolic Quenching and Metabolite Extraction:

At each time point, rapidly aspirate the labeling medium.

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular

labeled trehalose.

Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

Scrape the cells in the methanol and transfer the lysate to a pre-chilled microcentrifuge

tube.

Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS

analysis.

LC-MS/MS Analysis and Data Interpretation:
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Analyze the metabolite extracts using an appropriate LC-MS/MS method for polar

metabolites.

Collect data for the different mass isotopologues of key metabolites in central carbon

pathways (e.g., glycolysis, pentose phosphate pathway, TCA cycle).

The fractional enrichment of ¹³C in each metabolite is calculated to determine the extent of

trehalose catabolism and its contribution to these pathways.

Signaling Pathways and Logical Relationships
Trehalose Biosynthesis and Signaling in Plants
In plants, the synthesis of trehalose and its precursor, trehalose-6-phosphate (T6P), is a key

regulatory hub that integrates carbon availability with growth and development. T6P acts as a

signal of sucrose status.[1]
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Caption: The trehalose biosynthesis pathway and its role in metabolic signaling in plants.

Catabolism of Exogenous Trehalose
When D-(+)-Trehalose-¹³C₁₂ is supplied to cells, it can be taken up and hydrolyzed by the

enzyme trehalase into two molecules of glucose, which are then phosphorylated to enter
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glycolysis.
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Caption: Catabolic pathway for exogenous D-(+)-Trehalose-¹³C₁₂ in a cellular system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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